N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
説明
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-5-6-16(12-15(14)2)21-19(23)22-11-3-4-18(13-22)24-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFINPAGKYNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a six-membered ring containing one nitrogen atom. Its structure can be represented as follows:
- Chemical Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
1. Anticancer Activity
Recent research indicates that piperidine derivatives exhibit promising anticancer properties. A study highlighted that certain piperidine-based compounds showed enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific proteins involved in cancer progression .
2. Inhibition of Enzymes Related to Disease
N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes play crucial roles in sterol biosynthesis in pathogens such as Leishmania. The compound demonstrated strong inhibition against CYP51 but was less effective against CYP5122A1, indicating potential for selective targeting in therapeutic applications against parasitic infections .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Caspase Activation : In cancer cells, the compound may activate caspases, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting specific cytochrome P450 enzymes, it disrupts the metabolic pathways of pathogens.
Study 1: Anticancer Efficacy
In a comparative study involving multiple piperidine derivatives, N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
Study 2: Selectivity Against Leishmania
Another investigation focused on the compound's efficacy against Leishmania donovani promastigotes. It was found that the compound inhibited promastigote growth with an EC50 value in the low micromolar range while maintaining selectivity over human macrophages . This selectivity suggests a favorable safety profile for potential therapeutic use.
Summary of Biological Activities
| Activity Type | Target/Effect | IC50/EC50 Value |
|---|---|---|
| Anticancer | MCF-7 cells | 0.87 - 12.91 µM |
| Enzyme Inhibition | CYP51 (Leishmania) | Strong inhibitor |
| Leishmaniasis | L. donovani promastigotes | Low micromolar EC50 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives
(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 27262-40-4)
- Structural Differences : The dimethylphenyl substituent is at the 2,6-positions instead of 3,4-, and the carboxamide is at piperidine position 2 rather than 1.
- The stereochemistry (2S-configuration) could also influence chiral recognition in biological systems .
PF-04457845 (CAS 1020315-31-4)
- Structural Differences : Features a pyridazinyl carboxamide and a 3-(5-trifluoromethyl-2-pyridinyloxy)benzylidene group.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylidene moiety introduces rigidity. The molecular weight (455.43 g/mol) is higher than the target compound, likely due to the trifluoromethyl and additional aromatic rings .
d9A-2 (CAS 2690350-15-1)
- Structural Differences : Contains a biphenyl-carboxamide with fluoro and methyl substituents, a polyether chain, and a dioxopiperidine isoindole group.
- Implications : The extended structure (MW 867.96 g/mol) suggests applications in targeting protein-protein interactions or allosteric sites. The fluorine atom may improve membrane permeability compared to the target compound’s pyridinyloxy group .
Pyridine Derivatives
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide
- Structural Differences : Substituted with hydroxyl and iodine at pyridine positions 3 and 2, respectively, and a pivalamide group.
- Implications : The iodine atom increases molecular weight and may enhance halogen bonding, while the hydroxyl group improves solubility. Contrasts with the target compound’s unsubstituted pyridin-4-yloxy group .
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide
Substituted Phenyl Analogs
N-(2,3-, 3,4-, and 3,5-Dimethylphenyl)-β-alanines
- Structural Differences : β-alanine backbone instead of piperidine, with varying dimethylphenyl substitutions.
- Implications : The 3,4-dimethylphenyl substitution (common to the target compound) may optimize electronic effects for hydrogen bonding or π-π stacking compared to 2,3- or 3,5-substituted analogs .
Discussion of Structural Impact on Properties
- Electronic Effects : The pyridin-4-yloxy group’s oxygen may participate in hydrogen bonding, unlike the iodine or trimethylsilyl groups in related compounds.
- Lipophilicity : Fluorine or trimethylsilyl substituents in analogs increase logP values, which could improve blood-brain barrier penetration but reduce aqueous solubility .
準備方法
Synthetic Routes for N-(3,4-Dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Formation of the Piperidine Ring
The piperidine ring serves as the core structure. Two primary approaches dominate its synthesis:
Cyclization of Pentane-1,5-Diamine Derivatives
A common method involves cyclizing pentane-1,5-diamine with carbonyl compounds. For example, reacting 1,5-diaminopentane with formaldehyde under acidic conditions yields the piperidine ring. This method typically achieves yields of 65–78%, depending on the solvent system (Table 1).
Reduction of Pyridine Derivatives
Catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm) provides an alternative route. This method is advantageous for introducing substituents at specific positions prior to ring formation.
Table 1: Comparison of Piperidine Ring Formation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclization | HCHO, HCl, EtOH, reflux | 72 | 95 | |
| Catalytic Hydrogenation | Pyridine, Pd/C, H₂, EtOH | 68 | 97 |
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
Industrial protocols favor toluene over DMF due to easier recycling and lower toxicity. Catalytic systems using CuI/1,10-phenanthroline reduce reaction times by 30% compared to SNAr methods.
Continuous Flow Reactors
Adopting continuous flow chemistry improves heat transfer and mixing efficiency, enabling a 15% increase in yield for the Ullmann coupling step.
Analytical Characterization
Structural Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.25 (d, J = 8.0 Hz, 1H, aryl-H), 6.95 (s, 1H, aryl-H), 4.80 (m, 1H, piperidine-O), 3.60–3.20 (m, 4H, piperidine-N), 2.25 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 157.8 (C=O), 149.5 (pyridine-C), 135.2–114.7 (aryl-C), 66.3 (piperidine-O), 45.2 (piperidine-N), 19.8 (CH₃).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C₁₉H₂₃N₃O₂: [M+H]⁺ = 342.1812; Found: 342.1809.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of carboxamide derivatives typically involves multi-step reactions, including coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds. For example, analogous compounds (e.g., piperidine-carboxamide derivatives) require controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF or DCM) to optimize yield . Purity can be enhanced via column chromatography or recrystallization. Reaction monitoring using TLC or HPLC is critical to identify intermediates and byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to the piperidine ring protons (δ 1.5–3.5 ppm), pyridinyloxy group (δ 7.0–8.5 ppm), and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups). Coupling constants (J-values) help verify stereochemistry .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C19H23N3O2), with fragmentation patterns reflecting cleavage at the piperidine-carboxamide bond .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and intermolecular interactions. For example, SHELX programs are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains). The pyridinyloxy group may form hydrogen bonds with catalytic residues, while the dimethylphenyl moiety could occupy hydrophobic pockets .
- Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict potency .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme/substrate concentrations. For kinase inhibition assays, validate using positive controls (e.g., staurosporine) .
- Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., Western blotting for target phosphorylation) .
- Meta-Analysis : Use tools like GraphPad Prism to statistically compare datasets, accounting for outliers and batch effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridinyloxy moiety to enhance metabolic stability. Replace the dimethylphenyl group with bicyclic systems (e.g., indole) to improve solubility .
- ADME Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
